1,4-Dichloro-2-(difluoromethoxy)benzene
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Overview
Description
1,4-Dichloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol It is a derivative of benzene, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,4-Dichloro-2-(difluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(difluoromethoxy)benzene, where chlorine atoms are introduced to the benzene ring at the 1 and 4 positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,4-Dichloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions such as temperature and pressure being carefully controlled to achieve the desired outcomes.
Scientific Research Applications
1,4-Dichloro-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,4-Dichloro-2-(difluoromethoxy)benzene can be compared with other similar compounds such as:
1,4-Dichlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
4-(Difluoromethoxy)-1,2-benzenediamine: Has amino groups instead of chlorine atoms, resulting in distinct chemical behavior.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFKSVCAMTRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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